2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is the efflux pumps in bacteria . These pumps are membrane-embedded proteins that extrude drugs and other harmful substances out of the cell, contributing to bacterial resistance against multiple antimicrobial drugs .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI) . It interacts with the efflux pumps, blocking their activity and preventing the extrusion of antimicrobial drugs from the bacterial cell . This action restores the effectiveness of the antimicrobial drugs, reversing the bacteria’s resistance .
Biochemical Pathways
The inhibition of efflux pumps affects the drug efflux pathway in bacteria . By blocking the activity of the efflux pumps, this compound prevents the extrusion of drugs from the bacterial cell, increasing the intracellular concentration of the drugs . This leads to enhanced antimicrobial activity and reversal of drug resistance .
Result of Action
The inhibition of efflux pumps by this compound results in increased intracellular concentrations of antimicrobial drugs, enhancing their effectiveness . This can reverse the drug resistance in bacteria, making them susceptible to the action of the drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for efflux pump binding sites could affect its efficacy . Additionally, the pH and ion concentration of the environment could potentially impact the stability and activity of the compound .
Chemical Reactions Analysis
2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving proteomics and protein interactions.
Medicine: As a research tool to investigate potential therapeutic targets.
Industry: Limited industrial applications, primarily used in research settings.
Comparison with Similar Compounds
2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can be compared to other similar compounds, such as:
1-(1-Naphthylmethyl)-piperazine: Shares the naphthylmethyl group but lacks the acetic acid moiety.
Naphthylmethyl derivatives: Compounds with similar naphthylmethyl groups but different functional groups attached to the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions in proteomics research.
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-8-9-19(15)11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15H,8-11H2,(H,18,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMMAZDBQEUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.